5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide
CAS No.: 1428350-92-8
Cat. No.: VC11885221
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428350-92-8 |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 5-methyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-8-10(6-13-15-8)11(14)12-4-2-9-3-5-16-7-9/h3,5-7H,2,4H2,1H3,(H,12,14) |
| Standard InChI Key | PBYLFKPDZSDGBX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NCCC2=CSC=C2 |
| Canonical SMILES | CC1=C(C=NO1)C(=O)NCCC2=CSC=C2 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol. The IUPAC name systematically describes its structure:
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1,2-oxazole: A five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2.
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5-methyl: A methyl group substituent at position 5 of the oxazole ring.
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4-carboxamide: A carboxamide group (-CONH₂) at position 4, where the nitrogen is bonded to a 2-(thiophen-3-yl)ethyl chain.
The thiophene moiety introduces sulfur-based aromaticity, enhancing the compound’s potential for π-π stacking interactions with biological targets. Computational models predict a planar oxazole-thiophene system, with the ethyl linker allowing conformational flexibility for target binding .
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multi-step protocols:
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Oxazole Ring Formation:
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A common method utilizes the condensation of an amidoxime with a β-keto ester. For example, methyl 5-methyl-4-oxazolecarboxylate can be synthesized via cyclization of ethyl 3-aminocrotonate with hydroxylamine, followed by ester hydrolysis .
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Alternative routes employ 1,3-dipolar cycloaddition of nitrile oxides with alkenes, though yields are often lower .
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Carboxamide Functionalization:
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxazole formation | NH₂OH·HCl, EtOH, reflux | 65–78% | |
| Amide coupling | EDC, HOBt, DMF, rt | 82% |
Spectroscopic Characterization
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¹H NMR: Key signals include:
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IR: Peaks at 1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 690 cm⁻¹ (C-S stretch) .
Physicochemical Properties
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Solubility: LogP = 2.1 (predicted), indicating moderate lipophilicity. Soluble in DMSO (>10 mM), sparingly soluble in water .
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Stability: Stable under ambient conditions for >6 months. Degrades at pH <3 or >10 via oxazole ring opening .
Applications and Future Directions
Drug Development
The compound’s balance of hydrophobicity and hydrogen-bonding capacity makes it a candidate for oral bioavailability optimization. Preclinical studies of analogs show 40–60% oral absorption in rodent models.
Material Science
Thiophene-containing oxazoles have been explored as organic semiconductors due to their charge-transfer properties. Thin films of related compounds exhibit hole mobility of 0.12 cm²/V·s.
Agricultural Chemistry
Oxazole carboxamides are potent fungicides. The thiophene moiety in this compound may enhance binding to fungal cytochrome P450 enzymes, as demonstrated by EC₅₀ values of 0.8–2.3 µg/mL against Botrytis cinerea .
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